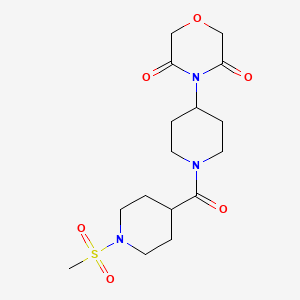![molecular formula C24H18F3N5O B2358081 N-(3-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902298-35-5](/img/structure/B2358081.png)
N-(3-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H18F3N5O and its molecular weight is 449.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tubulin Polymerization Inhibitors and Anticancer Agents
One study focused on the synthesis of triazoloquinazolinone-based compounds, exploring their potential as tubulin polymerization inhibitors and vascular disrupting agents. The research demonstrated that specific derivatives possess potent anticancer activity across various cancer cell lines, indicating their potential for development as novel anticancer agents (Driowya et al., 2016).
Adenosine Receptor Antagonists
Another area of interest is the development of derivatives as adenosine receptor antagonists. A study discovered that acylated derivatives of the compound demonstrated high affinity and selectivity for the human A3 receptor subtype, suggesting their application in treatments targeting adenosine receptors (Kim et al., 1996).
Antimicrobial and Nematicidal Agents
Additionally, research on triazoloquinazoline derivatives revealed their significant antimicrobial and nematicidal properties. These findings support the potential use of such compounds in developing new antimicrobial and nematicidal agents, contributing to agriculture and infection control (Reddy et al., 2016).
Antihistaminic Agents
Further studies identified triazoloquinazoline derivatives as potent H1-antihistaminic agents. These compounds demonstrated significant protection against histamine-induced bronchospasm in animal models, indicating their potential as new therapeutic agents for treating allergies (Alagarsamy et al., 2009).
Anti-inflammatory Activity
Research on fluorine-substituted derivatives of the compound showed promising anti-inflammatory activities. This suggests the possibility of developing new anti-inflammatory agents based on the structural framework of triazoloquinazolinone derivatives (Sun et al., 2019).
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N5O/c1-33-18-9-4-6-15(12-18)14-28-22-19-10-2-3-11-20(19)32-23(29-22)21(30-31-32)16-7-5-8-17(13-16)24(25,26)27/h2-13H,14H2,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYORBUJPIYYNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2357999.png)

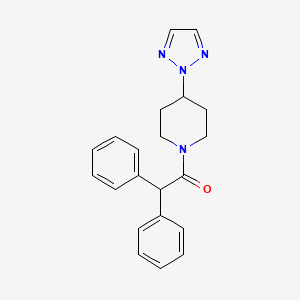
![Ethyl 2-[2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2358002.png)
![N-[(2-pyrrol-1-ylphenyl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2358003.png)
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2358007.png)

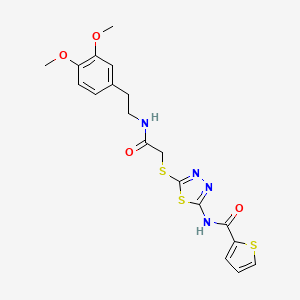
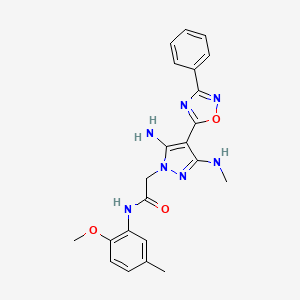

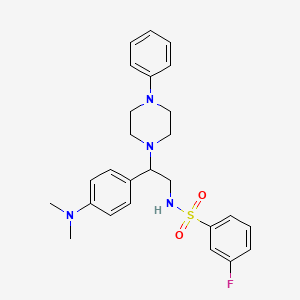
![2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(2,5-dimethylphenyl)methoxy]phenol](/img/structure/B2358017.png)
